1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole
Overview
Description
“1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole” is a chemical compound . It is part of the pyrazolo[3,4-c]pyrazoles family, which has been recognized for its pharmacological potential .
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent reaction . For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Scientific Research Applications
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Synthesis of Fused Pyrazolo Thiazoles and Thiazines
- Field : Organic Chemistry
- Application : This research discusses the synthesis of pyrazolo thiazoles and thiazines, which are structural subunits of numerous compounds valuable in medicinal chemistry .
- Method : The synthesis is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring .
- Results : The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
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Synthesis of Dihydropyrano Pyrazoles
- Field : Green Chemistry
- Application : This research presents a method for the synthesis of dihydropyrano pyrazoles using a naturally based catalyst .
- Method : The synthesis is achieved via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
- Results : The procedure offers several advantages including mild conditions, short reaction times, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
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Stability Study of Boronate Esters
- Field : Analytical Chemistry
- Application : This research uses “1-Benzylpyrazole-4-boronic acid pinacol ester” as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method : The stability of boronate esters is studied using different alcohols and the results are analyzed using the LCMS technique .
- Results : The study provides valuable information about the stability of boronate esters, which can be useful in various fields such as drug development and materials science .
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Synthesis of Substituted 1-(Benzyl)-1H-1,2,3-Triazol-4-yl Compounds
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of substituted 1-(benzyl)-1H-1,2,3-triazol-4-yl compounds and their biological studies .
- Method : The synthesis involves the reaction of various starting materials to form the desired compounds. The biological studies involve assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining .
- Results : The study found that compound 10ec induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec was in a concentration-dependent manner .
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Synthesis of Pyrazolo[3,4-d]thiazoles and Pyrazolo[3,4-d][1,4]thiazines
- Field : Heterocyclic Chemistry
- Application : This research discusses the latest examples (2012–2022) of the synthesis of pyrazolo[3,4-d]thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines .
- Method : The synthesis is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring .
- Results : The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
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Synthesis of Substituted 1-(Benzyl)-1H-1,2,3-Triazol-4-yl Compounds
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of substituted 1-(benzyl)-1H-1,2,3-triazol-4-yl compounds and their biological studies .
- Method : The synthesis involves the reaction of various starting materials to form the desired compounds. The biological studies involve assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining .
- Results : The study found that compound 10ec induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec was in a concentration-dependent manner .
properties
IUPAC Name |
4-benzyl-6-methyl-1H-pyrazolo[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-9-12-11(7-13-14-12)16(15-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBHAMXJAMBAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NN=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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